N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-chlorophenoxy)acetamide is a complex organic compound that features a unique combination of furan, thiadiazole, and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-chlorophenoxy)acetamide typically involves multiple steps:
Formation of 5-bromofuran-2-yl methanamine: This intermediate can be synthesized from furan-2-carboxylic acid hydrazide through a series of reactions involving bromination and amination.
Synthesis of 1,2,4-thiadiazole ring: The thiadiazole ring is formed by reacting the intermediate with appropriate reagents such as carbon disulfide and hydrazine.
Coupling with 2-chlorophenoxyacetic acid: The final step involves coupling the thiadiazole intermediate with 2-chlorophenoxyacetic acid under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It can be used as a probe to study the interactions of thiadiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine: Another thiadiazole derivative with different substituents.
Uniqueness
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-chlorophenoxy)acetamide is unique due to the combination of the bromofuran and chlorophenoxy groups, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C14H9BrClN3O3S |
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Molecular Weight |
414.7 g/mol |
IUPAC Name |
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C14H9BrClN3O3S/c15-11-6-5-10(22-11)13-18-14(23-19-13)17-12(20)7-21-9-4-2-1-3-8(9)16/h1-6H,7H2,(H,17,18,19,20) |
InChI Key |
WVKDBNRXMSGEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)Br)Cl |
Origin of Product |
United States |
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